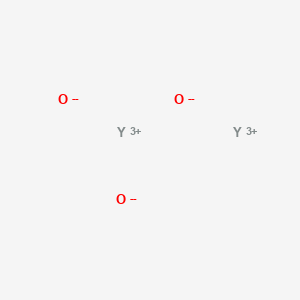
Yttrium oxide
Cat. No. B073054
Key on ui cas rn:
1314-36-9
M. Wt: 225.81 g/mol
InChI Key: RUDFQVOCFDJEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08425871B2
Procedure details


Generally, a 75 to 85 weight percent solution of phosphoric acid is added to the slurry over a period of about 15 minutes to about 90 minutes as the slurry is continuously agitated and maintained at a temperature that typically ranges between about 20° C. and about 70° C. The amount of the phosphoric acid added to the slurry is usually about 1.5 molar percent less than the amount of the yttrium compound present in the slurry. When the yttrium compound used is yttrium oxide, the reaction takes place to form yttrium phosphate, minor amounts of yttrium oxide, minor amounts of surface adsorbed phosphoric acid and water. The yttrium phosphate formed comprises approximately 95.5 percent of the solids portion in the slurry.





Name
yttrium phosphate

Name
yttrium oxide
Identifiers


|
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[Y:6].[O-2:7].[Y+3].[O-2].[O-2].[Y+3]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Y+3:6].[O-2:7].[Y+3:6].[O-2:2].[O-2:2].[Y+3:6] |f:2.3.4.5.6,7.8,9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Y]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Y]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is continuously agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at a temperature that typically ranges between about 20° C. and about 70° C
|
Outcomes


Product
|
Name
|
yttrium phosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Y+3]
|
|
Name
|
yttrium oxide
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08425871B2
Procedure details


Generally, a 75 to 85 weight percent solution of phosphoric acid is added to the slurry over a period of about 15 minutes to about 90 minutes as the slurry is continuously agitated and maintained at a temperature that typically ranges between about 20° C. and about 70° C. The amount of the phosphoric acid added to the slurry is usually about 1.5 molar percent less than the amount of the yttrium compound present in the slurry. When the yttrium compound used is yttrium oxide, the reaction takes place to form yttrium phosphate, minor amounts of yttrium oxide, minor amounts of surface adsorbed phosphoric acid and water. The yttrium phosphate formed comprises approximately 95.5 percent of the solids portion in the slurry.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[Y:6].[O-2:7].[Y+3].[O-2].[O-2].[Y+3]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Y+3:6].[O-2:7].[Y+3:6].[O-2:2].[O-2:2].[Y+3:6] |f:2.3.4.5.6,7.8,9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Y]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Y]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is continuously agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at a temperature that typically ranges between about 20° C. and about 70° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Y+3]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
